Technical Guide: Physicochemical Profiling and Solubility Workflows for 3-Phenyl-1H-indazole-5-carbaldehyde
Technical Guide: Physicochemical Profiling and Solubility Workflows for 3-Phenyl-1H-indazole-5-carbaldehyde
Target Audience: Discovery Chemists, Formulation Scientists, and Preclinical Development Professionals Document Type: Application Whitepaper
Executive Summary
In the landscape of modern drug discovery, the indazole core represents a "privileged scaffold," frequently utilized in the design of kinase inhibitors, antimicrobial agents, and receptor agonists. Specifically, 3-Phenyl-1H-indazole-5-carbaldehyde (CAS: 65642-56-0) serves as a highly versatile molecular building block [1].
The strategic placement of a phenyl ring at the C3 position significantly alters the electronic and steric landscape of the indazole core, enhancing lipophilicity and target-binding affinity via π−π stacking interactions. Meanwhile, the C5-carbaldehyde (aldehyde) group provides a highly reactive electrophilic center, ideal for downstream derivatization via reductive aminations or Knoevenagel condensations [4]. However, these structural features dictate a challenging physicochemical profile—specifically regarding aqueous solubility. This guide provides an authoritative analysis of its molecular weight, calculated properties, and the self-validating experimental protocols required to accurately profile its solubility.
Physicochemical Profiling & Structural Causality
Understanding the causality between a molecule's structure and its macroscopic behavior is the cornerstone of early-stage formulation.
Structural Causality
The molecular weight of 3-Phenyl-1H-indazole-5-carbaldehyde is 222.24 g/mol . While this falls well within the Lipinski "Rule of 5" parameters for oral bioavailability, the molecule's planar aromaticity drives strong intermolecular crystal lattice packing.
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The Indazole Core: Contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This allows for strong intermolecular hydrogen bonding in the solid state, increasing the melting point and the energy required for solvent dissolution.
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The C3-Phenyl Ring: Drives the partition coefficient (LogP) higher, rendering the molecule highly lipophilic. It repels aqueous solvation shells, severely limiting water solubility.
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The C5-Aldehyde: While providing a weak hydrogen bond acceptor (the carbonyl oxygen), it is insufficient to overcome the hydrophobic bulk of the biaryl system.
Quantitative Data Summary
| Property | Value | Causality / Implication |
| Chemical Name | 3-Phenyl-1H-indazole-5-carbaldehyde | Nomenclature standard. |
| CAS Number | 65642-56-0 | Unique identifier for procurement [1]. |
| Molecular Formula | C₁₄H₁₀N₂O | Defines elemental composition. |
| Molecular Weight | 222.24 g/mol | Optimal for fragment-based or lead-like building blocks. |
| Topological Polar Surface Area (TPSA) | ~45.8 Ų | Predicts excellent membrane permeability (ideal < 140 Ų). |
| H-Bond Donors / Acceptors | 1 / 2 | Limits aqueous solvation; promotes strong target binding. |
Solubility Profile & Solvent Compatibility
Because drug screenings are usually performed from chemical libraries prepared in DMSO stock solutions, understanding the solubility limits of this building block in both organic and aqueous environments is critical to prevent false negatives in bioassays caused by compound precipitation [2].
| Solvent System | Expected Solubility | Mechanistic Rationale |
| DMSO / DMF | High (>50 mg/mL) | Polar aprotic solvents disrupt the indazole H-bond network and solvate the lipophilic phenyl ring efficiently. |
| Acetonitrile / Ethanol | Moderate (10 - 25 mg/mL) | Sufficient polarity to interact with the aldehyde, but less effective at breaking strong crystal lattice energy than DMSO. |
| Aqueous Buffers (pH 7.4) | Poor (<10 µg/mL) | Lack of ionizable groups at physiological pH; high lipophilicity causes rapid hydrophobic collapse and precipitation. |
| Acidic Aqueous (pH 1.2) | Poor to Marginal | The indazole nitrogens are very weakly basic (pKa < 2); minimal protonation occurs, leaving the molecule largely un-ionized and insoluble. |
Experimental Workflows: Self-Validating Protocols
To rigorously quantify the solubility of 3-Phenyl-1H-indazole-5-carbaldehyde, two distinct methodologies must be employed depending on the development stage: Kinetic Solubility (for high-throughput screening) and Thermodynamic Solubility (for lead optimization and formulation).
Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry
Kinetic solubility measures the metastable concentration at which a pre-dissolved compound first induces precipitation when introduced to an aqueous environment. Nephelometry (light scattering) is the gold standard for this [2].
Self-Validation Mechanism: The protocol utilizes serial dilution. A linear response in the fully soluble range, followed by a sharp inflection point (increased light scatter), self-validates the exact precipitation threshold without relying on downstream chromatography.
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Stock Preparation: Dissolve 3-Phenyl-1H-indazole-5-carbaldehyde in 100% DMSO to create a 10 mM stock solution. Caution: Ensure complete dissolution via sonication; undissolved micro-crystals will act as nucleation sites, artificially lowering the kinetic solubility.
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Serial Dilution: In a 96-well plate, perform a 1:2 serial dilution of the stock solution using pure DMSO.
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Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a secondary UV-transparent 96-well plate containing 245 µL of PBS (pH 7.4). The final DMSO concentration is locked at 2.0% (v/v) across all wells to eliminate solvent-induced variables.
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Incubation: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 300 RPM.
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Nephelometric Readout: Scan the plate using a laser nephelometer (e.g., 632.8 nm red diode laser).
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Data Analysis: Plot Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is defined as the concentration where the NTU signal exceeds the baseline buffer control by >3 standard deviations.
Protocol B: Thermodynamic Solubility via Shake-Flask LC-UV
Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecule. This is mandatory for late-stage formulation [3].
Self-Validation Mechanism: The pH of the buffer is measured before and after the 24-hour incubation. If the pH shifts by >0.1 units, the assay invalidates itself, indicating that the compound has overwhelmed the buffer capacity.
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Solid Saturation: Weigh approximately 2.0 mg of solid 3-Phenyl-1H-indazole-5-carbaldehyde into a 2 mL glass HPLC vial.
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Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure a visible excess of solid remains (suspension).
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Equilibration: Cap the vial securely and place it on an orbital shaker at 37°C (physiological temperature) and 500 RPM for 24 to 48 hours.
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Phase Separation: Remove the vial and centrifuge at 14,000 RPM for 15 minutes to pellet the undissolved solid. Crucial Step: Do not use filter membranes (e.g., PTFE or PVDF) for highly lipophilic compounds like this, as non-specific binding to the filter will falsely lower the quantified solubility.
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Supernatant Extraction: Carefully extract 100 µL of the clear supernatant and immediately dilute it 1:1 with Acetonitrile. Rationale: This prevents precipitation when the sample cools from 37°C to room temperature.
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Quantification: Analyze the diluted sample via HPLC-UV (detecting at ~254 nm due to the highly conjugated biaryl system) against a standard calibration curve prepared in 50% Acetonitrile/Water.
Visualizations
Thermodynamic Solubility Workflow
Thermodynamic solubility shake-flask workflow for equilibrium quantification.
Synthetic Utility in Drug Discovery
Synthetic derivatization pathways of the indazole-aldehyde scaffold in drug design.
References
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Analytical Chemistry (ACS Publications). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Retrieved from:[Link]
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World Health Organization (WHO). Annex 4 - The “shake flask” method for solubility determination. Retrieved from:[Link]
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ACS Medicinal Chemistry Letters (via PMC). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Retrieved from:[Link]
